

structural activity relationship of L82-G17

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Compound of Interest		
Compound Name:	L82-G17	
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An In-depth Technical Guide on the Structure-Activity Relationship of **L82-G17**, a Selective DNA Ligase I Inhibitor

Introduction

L82-G17 is a potent and selective small molecule inhibitor of human DNA ligase I (LigI), an essential enzyme in DNA replication and repair.[1][2] It represents a significant evolution from earlier DNA ligase inhibitors, such as its parent compound L82, exhibiting greater potency and a distinct mechanism of action.[1][3] Structurally, **L82-G17** is identified as 4-chloro-5-(2-(3-hydroxybenzylidene)hydrazineyl)pyridazin-3(2H)-one.[4] This guide provides a detailed analysis of its structure-activity relationship (SAR), mechanism of action, and the experimental protocols used for its characterization, aimed at researchers and professionals in drug development.

Core Structure-Activity Relationship (SAR)

The inhibitory activity and selectivity of **L82-G17** are closely tied to specific structural features, as determined by comparative analysis with related compounds like L82, L67, and L189.[1] The core structure consists of two six-membered aromatic rings connected by a linker.[1][3]

Key determinants for LigI selectivity include:

 Pyridazine Ring: The presence of a pyridazine ring is a common feature among the majority of LigI-selective inhibitors.[1][3]



 Arylhydrazone Linker: LigI-selective inhibitors typically possess either an arylhydrazone or acylhydrazone linker connecting the aromatic rings. Compounds with vinyl linkers do not show the same selectivity.[1][3]

L82-G17 is notable for having the lowest molecular weight among the active arylhydrazone inhibitors, suggesting its structure may represent the minimal pharmacophore required for this class of LigI inhibition.[1]

Quantitative SAR Data

The following table summarizes the activity of **L82-G17** in comparison to its parent compound L82 and the related inhibitor L67. **L82-G17** demonstrates enhanced, selective activity against DNA Ligase I.

Compound	Target(s)	Inhibition Mechanism	Relative Potency (Ligl)	Cellular Effect
L82-G17	DNA Ligase I (Selective)	Uncompetitive	High	Decreased Cell Proliferation[4]
L82	DNA Ligase I (Selective)	Mixed Competitive/Unc ompetitive	Moderate	Cytostatic[5]
L67	DNA Ligase I &	Competitive	Moderate	Cytotoxic[5]

Mechanism of Action

L82-G17 employs a specific and uncommon mechanism of action. It is an uncompetitive inhibitor, meaning it binds exclusively to the enzyme-substrate complex.[1][5] This contrasts with competitive inhibitors like L67, which bind to the enzyme's active site and block substrate binding.[5]

The DNA ligation process occurs in three distinct steps. **L82-G17** selectively inhibits the final step:

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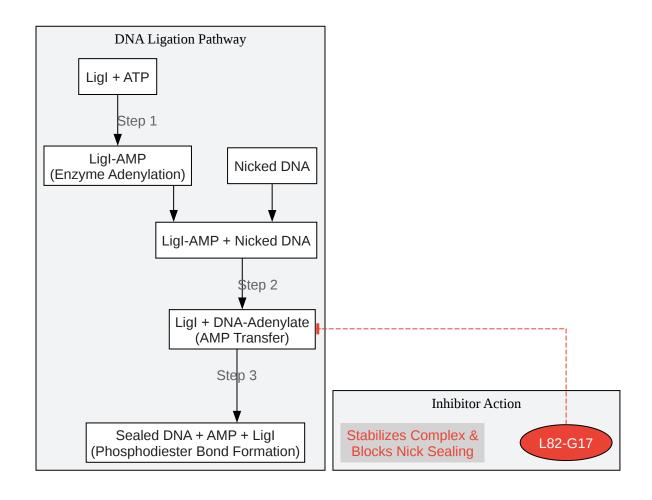




- Enzyme Adenylation: The ligase reacts with ATP to form a covalent Ligase-AMP intermediate.
- AMP Transfer: The AMP moiety is transferred to the 5'-phosphate of the nicked DNA, forming a DNA-adenylate intermediate.
- Phosphodiester Bond Formation: The ligase catalyzes the attack of the 3'-hydroxyl on the 5'-phosphate, sealing the nick and releasing AMP. **L82-G17** inhibits this step.[1][3][6]

By inhibiting Step 3, **L82-G17** effectively stabilizes the complex formed between the non-adenylated LigI enzyme and the DNA-adenylate intermediate, trapping the enzyme on the DNA.[1] This mechanism is analogous to that of certain topoisomerase and PARP inhibitors.[1]





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Caption: Mechanism of **L82-G17** inhibiting Step 3 of DNA ligation.

Experimental Protocols DNA Ligase Inhibition Assay (Phosphodiester Bond Formation)

This assay measures the ability of a compound to inhibit the final step of DNA ligation.



Materials:

- Purified human DNA Ligase I (LigI).
- Radiolabeled (e.g., ³²P) ligatable DNA substrate (a DNA duplex with a single-strand nick).
- L82-G17 and control compounds (e.g., L67) dissolved in DMSO.
- Ligation buffer (containing ATP, MgCl₂, DTT).
- Denaturing polyacrylamide gel.
- Phosphorimager for visualization.

Procedure:

- Prepare reaction mixtures containing ligation buffer, the radiolabeled DNA substrate, and the desired concentration of L82-G17 or control.
- Initiate the reaction by adding purified LigI enzyme.
- Incubate the mixture for a defined period (e.g., 30 minutes) at the optimal temperature (e.g., 37°C).[6]
- Stop the reaction by adding a stop solution (e.g., formamide with EDTA).
- Denature the DNA products by heating.
- Separate the ligated DNA product from the unligated substrate using denaturing polyacrylamide gel electrophoresis.
- Visualize and quantify the radiolabeled DNA bands using a phosphorimager. The amount
 of ligated product is inversely proportional to the inhibitor's activity.[1]

DNA-Adenylate Formation Assay

This assay confirms that the inhibitor does not block Step 2 of the ligation reaction.

Materials:





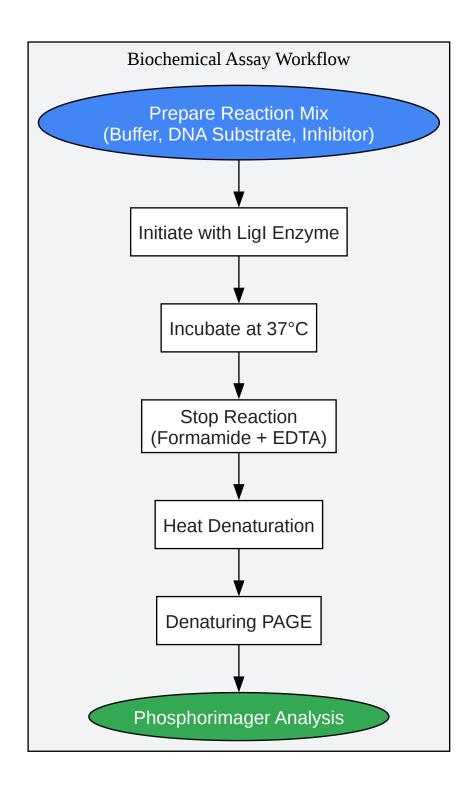


Same as the above assay, but with a non-ligatable DNA substrate (e.g., a nick with a 3'dideoxy terminus). This substrate allows for the formation of the DNA-adenylate
intermediate but prevents the final ligation.

Procedure:

- Follow the same procedure as the DNA Ligase Inhibition Assay, but substitute the nonligatable DNA substrate.
- The reaction will result in the accumulation of the DNA-adenylate intermediate.
- Analyze the products on a denaturing gel. L82-G17 should not prevent the formation of this intermediate, whereas a competitive inhibitor like L67 would.[1]





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Caption: General workflow for in vitro DNA ligase inhibition assays.

Cellular Proliferation Assay



This assay determines the effect of the inhibitor on cancer cell growth.

Materials:

- HeLa cells (or other relevant cell lines, including isogenic pairs with and without LIG1 expression).[1][3]
- o Complete cell culture medium.
- L82-G17 dissolved in DMSO.
- Multi-well plates (e.g., 96-well).
- Cell viability reagent (e.g., MTT, resazurin).

Procedure:

- Seed HeLa cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- \circ Treat the cells with a serial dilution of **L82-G17** (e.g., from 0 to 100 μ M).[6] Include a DMSO-only vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader to determine the relative number of viable cells.
- Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability). A 20 μM concentration of L82-G17 has been shown to decrease the proliferation of HeLa cells.[4]



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